(1R,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL
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Overview
Description
(1R,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to a propanol backbone with an amino group. The stereochemistry of the compound is defined by the (1R,2R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL typically involves several key steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(difluoromethoxy)benzaldehyde and chiral amines.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3-(difluoromethoxy)benzaldehyde and a chiral amine under controlled conditions.
Reduction: The intermediate is then subjected to reduction using suitable reducing agents like sodium borohydride or lithium aluminum hydride to yield the desired chiral alcohol.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the compound, such as converting the amino group to an amine using hydrogenation catalysts.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogenation catalysts.
Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups onto the phenyl ring.
Scientific Research Applications
(1R,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. The difluoromethoxy group enhances its binding affinity and specificity, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL: Similar structure but with a trifluoromethoxy group.
(1R,2R)-1-Amino-1-[3-(methoxy)phenyl]propan-2-OL: Similar structure but with a methoxy group.
Uniqueness
(1R,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This uniqueness enhances its binding affinity and specificity in biological systems, making it a valuable compound in research and development.
Biological Activity
(1R,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL is a chiral amino alcohol with significant potential in medicinal chemistry due to its unique structural features. The compound has a molecular formula of C10H13F2NO2 and a molecular weight of 217.21 g/mol. Its difluoromethoxy group enhances lipophilicity and membrane permeability, which are critical for its biological activity and pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the amino group facilitates hydrogen bonding, while the difluoromethoxy group increases binding affinity, which can enhance the efficacy of the compound as a therapeutic agent.
Key Interactions
- Enzyme Modulation : The compound has been shown to modulate the activity of various enzymes, which is crucial for its therapeutic effects.
- Receptor Binding : It interacts with specific receptors, potentially influencing signaling pathways involved in various physiological processes.
Research Findings
Recent studies have highlighted the compound's potential in drug development:
- Pharmacokinetics : The difluoromethoxy group significantly improves the compound's pharmacokinetic profile by enhancing absorption and distribution in biological systems.
- In Vitro Studies : Experiments have demonstrated that this compound exhibits promising results in inhibiting certain enzyme activities, indicating its potential as a lead compound for further development .
- Structure-Activity Relationship (SAR) : SAR studies suggest that modifications to the difluoromethoxy group can lead to variations in biological activity, emphasizing the importance of this functional group in drug design.
Case Studies
Several case studies have explored the biological implications of this compound:
- Anticancer Activity : A study investigated the compound's effects on cancer cell lines, revealing that it inhibits cell proliferation through specific receptor interactions .
- Neuroprotective Effects : Another research highlighted its neuroprotective properties, suggesting that it may be beneficial in treating neurodegenerative diseases by modulating neurotransmitter systems .
Comparative Analysis
The following table summarizes key properties and findings related to this compound compared to structurally similar compounds:
Compound Name | Molecular Formula | Molecular Weight | Biological Activity | Notable Effects |
---|---|---|---|---|
This compound | C10H13F2NO2 | 217.21 g/mol | Enzyme modulation, receptor binding | Anticancer, neuroprotective |
Similar Compound A | C10H12F3NO2 | 232.21 g/mol | Moderate enzyme inhibition | Limited therapeutic applications |
Similar Compound B | C9H11F2N | 185.19 g/mol | Weak receptor interaction | Minimal biological effects |
Properties
Molecular Formula |
C10H13F2NO2 |
---|---|
Molecular Weight |
217.21 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-[3-(difluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H13F2NO2/c1-6(14)9(13)7-3-2-4-8(5-7)15-10(11)12/h2-6,9-10,14H,13H2,1H3/t6-,9+/m1/s1 |
InChI Key |
KPPSNBYMXMDYSY-MUWHJKNJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC(=CC=C1)OC(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)OC(F)F)N)O |
Origin of Product |
United States |
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